

# Independent Verification of Historical Data on AI 3-23445: A Clarification

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AI 3-23445

Cat. No.: B1664462

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A thorough review of available scientific and historical data reveals a critical misidentification in the subject of this requested comparison guide. The compound designated as **AI 3-23445** is not associated with artificial intelligence in drug discovery. Instead, it is identified as an insecticide with known environmental toxicity. This compound has been documented for its ability to induce avoidance behavior in certain animal species and is primarily relevant to agricultural research.<sup>[1][2][3]</sup>

This guide will first clarify the nature of **AI 3-23445** based on existing data and then address the intended topic of artificial intelligence in drug development by providing a comparative overview of prominent AI platforms used by researchers, scientists, and drug development professionals.

## Understanding AI 3-23445

**AI 3-23445** is a chemical compound with the CAS Number 5823-25-6.<sup>[1]</sup> Its primary application and area of study have been in the field of economic entomology, specifically concerning its systemic insecticidal action on bloodsucking ectoparasites.<sup>[1]</sup> Research has focused on its toxicological profile and its effects on wildlife, rather than any therapeutic or computational applications.<sup>[1][3]</sup>

Given that **AI 3-23445** is an insecticide, a direct comparison with AI-driven drug discovery platforms is not feasible. The following sections will therefore pivot to the intended subject matter: a comparative analysis of leading AI tools in the pharmaceutical sector.

## Comparison of AI Platforms in Drug Discovery

The landscape of AI in drug development is dynamic, with numerous platforms offering a range of capabilities from target identification to clinical trial optimization.[4][5] Below is a comparison of some of the key players and their technologies.

| Platform/Company        | Key Features & Technology  | Notable Achievements/Applications  |
|-------------------------|--|--|
| Insilico Medicine       | Utilizes its Pharma.AI suite, which includes PandaOmics for target discovery, Chemistry42 for de novo small molecule design, and InClinico for predicting clinical trial outcomes.[6]  | Advanced an AI-discovered and AI-designed drug for Idiopathic Pulmonary Fibrosis (IPF) to Phase II clinical trials. [7] Published research on leveraging their AI platforms to identify novel targets and design small-molecule inhibitors.[8] |
| Atomwise                | Employs the AtomNet® platform, which uses a deep convolutional neural network for structure-based drug design. It can screen billions of compounds for potential "hits" against a specific protein target.[9]  | Published a study demonstrating the platform's ability to identify structurally novel hits for a large number of targets, positioning it as a viable alternative to high-throughput screening.[9]  |
| Deep Intelligent Pharma | Offers an AI-native, multi-agent platform that aims to automate and orchestrate the end-to-end drug discovery and development process. Their solutions include an intelligent database, real-time multilingual translation for clinical research, and automated statistical analysis.[6] | Reports indicate their platform can significantly accelerate clinical trial setup and reduce manual work.[6] Outperformed other AI platforms in R&D automation efficiency in an industry benchmark.[6]   |
| Iktos                   | Focuses on AI for new drug design, using generative modeling and synthesis planning to identify and design novel, patentable, and easily   | Has established over 50 academic and industrial collaborations with major pharmaceutical and biotech companies, validating their   |

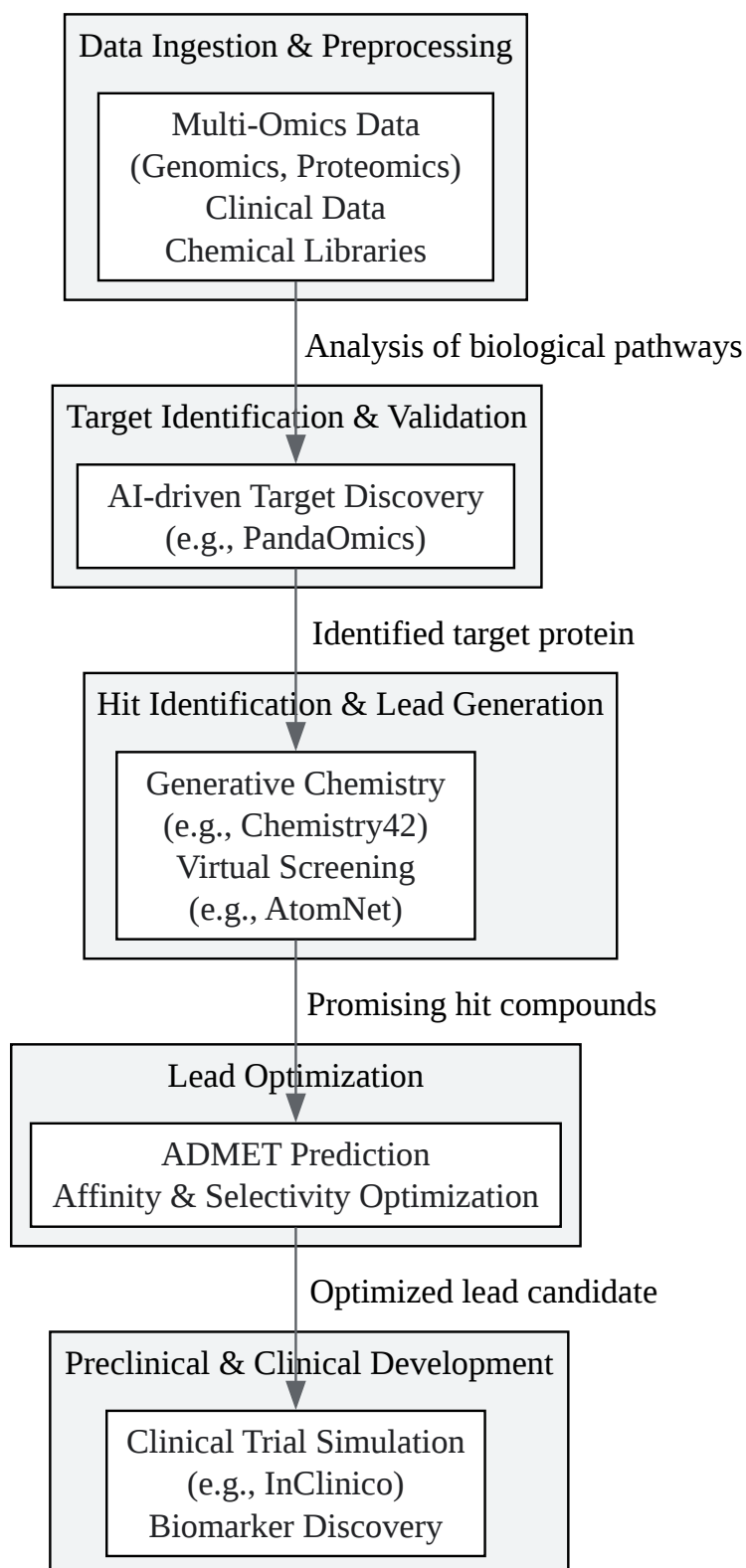
|                       |  |  |
|-----------------------|--|--|
|                       | synthesizable small molecules.<br>[9]  | technology in real-world drug<br>discovery projects.[9]  |
| Generate Biomedicines | A generative biology company using its AI platform to program novel protein-based therapeutics. The platform learns the complex rules of protein structure and function to generate new proteins with specific therapeutic functions.<br>[9] | The company's platform is designed as a continuous loop of generation, building, measurement, and learning to improve its capabilities with each cycle.[9] |

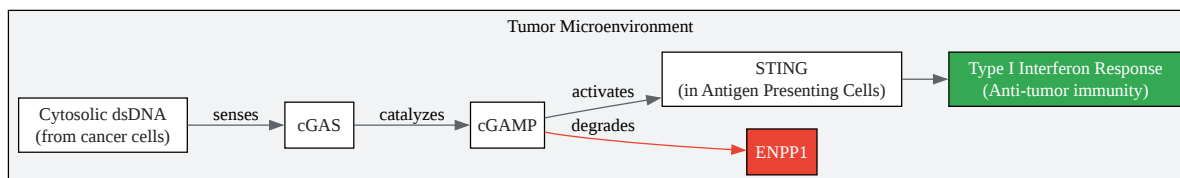
## Experimental Protocols and Methodologies

The methodologies employed by these AI platforms are computationally intensive and rely on vast datasets. While specific proprietary algorithms are not fully disclosed, the general experimental workflows can be outlined.

## General Workflow for AI-driven Drug Discovery

A typical workflow for an AI drug discovery platform involves several key stages, each supported by specific computational methodologies.





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